molecular formula C15H18F3N3O3 B2822755 Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate CAS No. 851169-28-3

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate

Cat. No.: B2822755
CAS No.: 851169-28-3
M. Wt: 345.322
InChI Key: YGLWTMUXBMOKNG-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate is a chemical compound with the molecular formula C15H18F3N3O3 This compound is notable for its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate typically involves the reaction of ethyl acetoacetate with morpholine and 2-(trifluoromethyl)phenylhydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: Ethyl acetoacetate reacts with morpholine to form an intermediate.

    Step 2: The intermediate reacts with 2-(trifluoromethyl)phenylhydrazine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazone linkage can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(morpholin-4-yl)-2-{2-[2-(fluoromethyl)phenyl]hydrazin-1-ylidene}acetate
  • Ethyl 2-(morpholin-4-yl)-2-{2-[2-(chloromethyl)phenyl]hydrazin-1-ylidene}acetate

These compounds share similar structures but differ in the substituents on the phenyl ring. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and potential biological activity, making it distinct from its analogs.

Properties

IUPAC Name

ethyl (2Z)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLWTMUXBMOKNG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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